molecular formula C11H11BO3 B6342355 4-(3-Tolyl)furan-2-boronic acid CAS No. 2096337-56-1

4-(3-Tolyl)furan-2-boronic acid

Cat. No.: B6342355
CAS No.: 2096337-56-1
M. Wt: 202.02 g/mol
InChI Key: RVXNDNNDWZLRLH-UHFFFAOYSA-N
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Description

4-(3-Tolyl)furan-2-boronic acid: is an organoboron compound that features a furan ring substituted with a boronic acid group at the 2-position and a tolyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Tolyl)furan-2-boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoboron compound synthesis apply. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Tolyl)furan-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

    Oxidation: Corresponding alcohols.

    Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

Chemistry: 4-(3-Tolyl)furan-2-boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling . It serves as a building block for pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine:

Industry: In the industrial context, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the Suzuki-Miyaura coupling makes it valuable for the production of polymers and other high-performance materials .

Mechanism of Action

Suzuki-Miyaura Coupling Mechanism: The mechanism involves three main steps:

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the coupling reaction. The pathways involved include the formation and breaking of carbon-palladium and carbon-boron bonds.

Comparison with Similar Compounds

Uniqueness: 4-(3-Tolyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a tolyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .

Properties

IUPAC Name

[4-(3-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-3-2-4-9(5-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNDNNDWZLRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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